molecular formula C17H18BrFN2 B5688213 1-(4-bromobenzyl)-4-(4-fluorophenyl)piperazine

1-(4-bromobenzyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5688213
M. Wt: 349.2 g/mol
InChI Key: CRPCHIYTSAEUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromobenzyl)-4-(4-fluorophenyl)piperazine, also known as BBFP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which plays a crucial role in the regulation of mood, anxiety, and stress. BBFP has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

1-(4-bromobenzyl)-4-(4-fluorophenyl)piperazine acts as a selective agonist of the 5-HT1A receptor, which is a G protein-coupled receptor that regulates the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. Activation of the 5-HT1A receptor by 1-(4-bromobenzyl)-4-(4-fluorophenyl)piperazine leads to an increase in the release of serotonin, which plays a crucial role in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-(4-fluorophenyl)piperazine has been shown to exhibit potent anxiolytic and antidepressant effects in animal models, which are mediated through its selective activation of the 5-HT1A receptor. Studies have also shown that 1-(4-bromobenzyl)-4-(4-fluorophenyl)piperazine can modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and cognition.

Advantages and Limitations for Lab Experiments

1-(4-bromobenzyl)-4-(4-fluorophenyl)piperazine has several advantages in lab experiments, including its high potency and selectivity for the 5-HT1A receptor, which allows for precise modulation of the serotonin system. However, 1-(4-bromobenzyl)-4-(4-fluorophenyl)piperazine also has limitations, including its potential toxicity and limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for research on 1-(4-bromobenzyl)-4-(4-fluorophenyl)piperazine, including its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, as well as its use as a tool for studying the serotonin system and its role in regulating mood and cognition. Additionally, further research is needed to explore the potential side effects and toxicity of 1-(4-bromobenzyl)-4-(4-fluorophenyl)piperazine, as well as its mechanism of action and potential interactions with other neurotransmitter systems.

Synthesis Methods

1-(4-bromobenzyl)-4-(4-fluorophenyl)piperazine can be synthesized using a multistep process that involves the reaction of 4-bromobenzyl chloride with 4-fluorophenylpiperazine in the presence of a base, followed by purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(4-bromobenzyl)-4-(4-fluorophenyl)piperazine has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. Studies have shown that 1-(4-bromobenzyl)-4-(4-fluorophenyl)piperazine exhibits potent anxiolytic and antidepressant effects in animal models, which are mediated through its selective activation of the 5-HT1A receptor.

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN2/c18-15-3-1-14(2-4-15)13-20-9-11-21(12-10-20)17-7-5-16(19)6-8-17/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPCHIYTSAEUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.